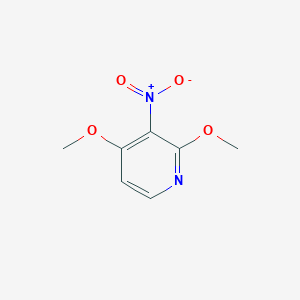

2,4-Dimethoxy-3-nitropyridine

Description

Properties

CAS No. |

18677-44-6 |

|---|---|

Molecular Formula |

C7H8N2O4 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2,4-dimethoxy-3-nitropyridine |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-3-4-8-7(13-2)6(5)9(10)11/h3-4H,1-2H3 |

InChI Key |

VCQKGKKVBWEFGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Mechanistic Synthesis of 2,4-Dimethoxy-3-nitropyridine: A Core Intermediate in APJ Receptor Modulator Development

Executive Summary

In the landscape of modern drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized heterocyclic building blocks. 2,4-Dimethoxy-3-nitropyridine (CAS: 18677-44-6) serves as a critical synthetic intermediate in the development of novel pharmacological agents, particularly those targeting the apelin (APJ) receptor[1]. The precise arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on the pyridine core allows for downstream reduction to 2,4-dimethoxypyridin-3-amine, a key pharmacophore element[1]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and its vital role in developing treatments for cardiopulmonary disorders such as pulmonary arterial hypertension (PAH) and heart failure[1].

Structural and Physicochemical Profiling

The chemical structure of 2,4-dimethoxy-3-nitropyridine features a pyridine ring substituted at the 2- and 4-positions with methoxy (-OCH3) groups, and at the 3-position with a nitro (-NO2) group[2].

-

Electronic Effects: The pyridine nitrogen inherently withdraws electron density from the ring. The nitro group at position 3 further depletes electron density, making the adjacent positions highly electrophilic. This electronic environment is what makes the precursor, 2,4-dichloro-3-nitropyridine, exceptionally susceptible to nucleophilic aromatic substitution (SNAr)[1].

-

Steric Considerations: The methoxy groups provide moderate steric bulk but are primarily valued for their ability to act as hydrogen bond acceptors in the final drug target's binding pocket.

Table 1: Physicochemical and Reaction Metrics

| Parameter | Starting Material | Intermediate | Final Amine |

| Chemical Name | 2,4-Dichloro-3-nitropyridine | 2,4-Dimethoxy-3-nitropyridine | 2,4-Dimethoxypyridin-3-amine |

| CAS Number | 5975-12-2[3] | 18677-44-6[2] | 217096-31-6[4] |

| Molecular Formula | C5H2Cl2N2O2 | C7H8N2O4 | C7H10N2O2 |

| Molecular Weight | 192.99 g/mol | 184.15 g/mol | 154.17 g/mol |

| Physical State | Solid | Light Yellow Solid | Gray Solid |

| Reaction Yield | N/A | 94% | 99% |

| Role in Synthesis | Electrophilic Core | Stable Intermediate | Nucleophilic Building Block |

Mechanistic Synthesis Workflow

The synthesis of 2,4-dimethoxypyridin-3-amine from 2,4-dichloro-3-nitropyridine is a highly efficient, two-step process characterized by excellent yields and scalable conditions[1].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The transformation begins with the displacement of two chloride leaving groups by methoxide nucleophiles.

-

Causality & Logic: The reaction is initiated at 0°C to control the highly exothermic first substitution. The chloride at the 4-position is typically displaced first due to the strong para-activating effect of the nitro group combined with the activating effect of the pyridine nitrogen. Once the first methoxy group is installed, its electron-donating nature slightly deactivates the ring. Therefore, the reaction is heated to 60°C to provide the necessary activation energy to drive the second substitution at the 2-position to completion[1]. The use of 3.0 equivalents of NaOMe ensures full conversion.

Step 2: Catalytic Hydrogenation

The intermediate 2,4-dimethoxy-3-nitropyridine is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine.

-

Causality & Logic: Using 10% Palladium on Carbon (Pd/C) under 50 psi of hydrogen gas at room temperature is a highly selective method[1]. It efficiently reduces the -NO2 group without risking the hydrogenolysis of the methoxy groups or the over-reduction of the aromatic pyridine ring. The resulting 2,4-dimethoxypyridin-3-amine is obtained in near-quantitative yield (99%)[1].

Caption: Two-step synthetic workflow from 2,4-dichloro-3-nitropyridine to 2,4-dimethoxypyridin-3-amine.

Application in Drug Development: Targeting the APJ Receptor

The synthesized 2,4-dimethoxypyridin-3-amine is not an end-product but a foundational building block for complex heterocyclic therapeutics. Specifically, it is utilized to synthesize potent agonists for the apelin receptor (APJ/APLNR)[1].

The APJ receptor is a G protein-coupled receptor (GPCR) heavily implicated in cardiovascular homeostasis[1]. In conditions like Pulmonary Arterial Hypertension (PAH)—characterized by vascular remodeling and cellular proliferation in pulmonary arterioles—APJ agonists can induce vasodilation and reduce atrial pressure[1].

Modern drug development aims for "biased agonism" at the APJ receptor. The goal is to selectively activate the G-protein signaling pathway (which provides the therapeutic benefits of enhanced cardiac output) while minimizing β-arrestin recruitment, which is often associated with tachyphylaxis and cardiac hypertrophy[1]. The 2,4-dimethoxypyridine moiety provides critical steric and electronic interactions within the APJ binding pocket to facilitate this biased agonism.

Caption: Biased APJ receptor signaling pathway targeted by 2,4-dimethoxypyridine-derived agonists.

Self-Validating Experimental Protocols

The following methodologies detail the exact, self-validating protocols required to synthesize and isolate these compounds. The protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility[1].

Protocol A: Synthesis of 2,4-Dimethoxy-3-nitropyridine

-

Preparation: Dissolve 2,4-dichloro-3-nitropyridine (10 g, 51.8 mmol, 1.0 equiv) in anhydrous methanol (MeOH).

-

Temperature Control: Cool the solution to 0°C using an ice bath to prevent thermal runaway during the initial exothermic substitution.

-

Nucleophilic Addition: Dropwise, add a sodium methoxide solution (2 mol/L in MeOH, 78 mL, 155.4 mmol, 3.0 equiv)[1]. Validation Check: The solution should change color, indicating the formation of the intermediate.

-

Heating: Remove the ice bath and heat the reaction mixture to 60°C. Stir continuously for 2 hours to ensure complete bis-substitution[1].

-

Quenching & Extraction: Pour the reaction solution onto crushed ice. Extract the resulting aqueous mixture with Ethyl Acetate (EtOAc) (3 x 100 mL)[1].

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). Concentrate in vacuo.

-

Analytical Validation: The product should be a light yellow solid (approx. 9.0 g, 94% yield). Confirm identity via LC-MS: expected mass-to-charge ratio m/z 185.0 (M+H)+[1].

Protocol B: Synthesis of 2,4-Dimethoxypyridin-3-amine

-

Preparation: Dissolve the crude 2,4-dimethoxy-3-nitropyridine (9.0 g, 48.6 mmol, 1.0 equiv) in MeOH[1].

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.8 g) to the solution[1]. Safety Note: Pd/C is pyrophoric; handle under an inert atmosphere before introducing hydrogen.

-

Hydrogenation: Place the mixture in a pressure vessel and stir overnight at room temperature under a 50 psi hydrogen (H2) atmosphere[1].

-

Filtration: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Swash the filter cake thoroughly with MeOH (3 x 50 mL) to ensure full product recovery[1].

-

Isolation: Concentrate the filtrate in vacuo to yield 2,4-dimethoxypyridin-3-amine as a gray solid (approx. 7.5 g, 99% yield)[1]. The crude product is typically of sufficient purity for downstream coupling reactions.

Conclusion

2,4-Dimethoxy-3-nitropyridine is a highly valuable synthetic intermediate characterized by its robust reactivity profile. The logical progression from a dichloro-precursor via SNAr, followed by a clean catalytic hydrogenation, yields 2,4-dimethoxypyridin-3-amine with exceptional efficiency. This amine is indispensable for constructing advanced pharmacophores, particularly biased agonists for the APJ receptor, offering promising therapeutic avenues for severe cardiopulmonary diseases.

References

- Title: WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity Source: Google Patents URL

- Title: 5975-12-2 | 2,4-Dichloro-3-nitropyridine Source: ChemScene URL

- Title: 18677-44-6 | 2,4-Dimethoxy-3-nitropyridine Source: BLDpharm URL

- Title: 217096-31-6 | 2,4-Dimethoxypyridin-3-amine Source: Ambeed URL

Sources

- 1. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 2. 18677-44-6|2,4-Dimethoxy-3-nitropyridine|BLDpharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 217096-31-6 | 2,4-Dimethoxypyridin-3-amine | Ethers | Ambeed.com [ambeed.com]

Safety data sheet (SDS) for 3-nitro-2,4-dimethoxypyridine

Technical Safety Guide: 3-Nitro-2,4-dimethoxypyridine

Executive Summary

3-Nitro-2,4-dimethoxypyridine (CAS: 18677-44-6) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of 2,4-dimethoxypyridin-3-amine , a precursor for APJ receptor modulators and other bioactive scaffolds.[1][2][3][4]

As a Senior Application Scientist, I emphasize that while this compound shares the general toxicity profile of nitropyridines (irritant, potentially harmful if swallowed), its primary safety criticality lies in its downstream processing . The nitro group renders it susceptible to energetic decomposition under high heat and requires rigorous safety controls during catalytic hydrogenation—the most common application of this material.

This guide moves beyond standard compliance, offering a self-validating safety protocol for researchers handling this intermediate in drug discovery workflows.

Chemical Identity & Physicochemical Profiling

| Property | Data |

| Chemical Name | 3-Nitro-2,4-dimethoxypyridine |

| CAS Number | 18677-44-6 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| Physical State | Solid (Crystalline powder, typically yellow/pale orange) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[3] |

| Key Functional Groups | Nitro (-NO₂), Methoxy (-OCH₃), Pyridine Ring |

Hazard Identification & Toxicology (Structure-Activity Relationship)

Scientific Rationale: Specific toxicological data for this isomer is limited in the public domain. The following classification is derived from Structure-Activity Relationships (SAR) with close analogs (e.g., 2,6-dimethoxy-3-nitropyridine and 4-methoxy-3-nitropyridine).

GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Critical Health Drivers

-

Nitropyridine Moiety: Nitro-aromatics are known methemoglobinemia inducers. While less potent than nitrobenzene, absorption through skin or inhalation should be treated as a systemic hypoxia risk.

-

Methoxy Substituents: These electron-donating groups generally lower the explosive potential compared to polynitro species but do not eliminate the risk of thermal decomposition at elevated temperatures (>150°C).

Safe Handling Protocols: The "Self-Validating" System

Expertise Pillar: Safety is not just PPE; it is process design. The following protocol focuses on the Hydrogenation of this compound, identified as its primary use case (reduction to amine).

A. Engineering Controls

-

Primary Containment: All weighing and solid handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Static Control: Use anti-static weighing boats. Pyridine derivatives can accumulate static charge, and while not highly volatile, the dust can be combustible.

B. Personal Protective Equipment (PPE)

-

Gloves: Double-gloving recommended.

-

Inner: Nitrile (0.11 mm) – Tactile sensitivity.

-

Outer: Nitrile (0.11 mm) or Neoprene – Chemical barrier. Rationale: Pyridines penetrate latex rapidly; Nitrile offers >480 min breakthrough protection for solid handling.

-

-

Respiratory: If handling >10g outside a hood (not recommended), use a P3 (HEPA) particulate respirator.

C. Critical Workflow: Catalytic Hydrogenation (Reduction)

Context: Converting 3-nitro-2,4-dimethoxypyridine to the amine using Pd/C and H₂.

The Protocol:

-

Solvent Selection: Dissolve the nitro compound in Methanol (MeOH) before adding the catalyst.

-

Why: Adding dry Pd/C to a methanol-wet nitro compound prevents ignition of methanol vapors by the catalyst's pyrophoric nature.

-

-

Inerting: Purge the reaction vessel with Nitrogen (N₂) for 10 minutes before introducing Hydrogen.

-

Self-Validation Check: Oxygen sensor in the hood should remain stable; visual check of bubbling rate ensures positive pressure.

-

-

Exotherm Management: The reduction of the -NO₂ group is highly exothermic (~500 kJ/mol).

-

Control: Cool the vessel to 0-5°C during the initial H₂ introduction. Do not heat above 40°C until H₂ uptake plateaus.

-

Visualization: Risk Assessment Workflow

The following decision tree outlines the safety logic for processing this compound in a research setting.

Figure 1: Operational safety decision tree for handling 3-nitro-2,4-dimethoxypyridine, highlighting the critical control points for hydrogenation reactions.

Storage & Stability

-

Storage Conditions: Store at 2-8°C (Refrigerated).

-

Causality: While the nitro group is stable at room temperature, the methoxy groups can undergo slow hydrolysis or oxidation over time, degrading purity. Refrigeration slows this kinetics.

-

-

Incompatibilities:

-

Strong Reducing Agents: (e.g., LiAlH₄, Hydrazine) – Risk of uncontrolled exotherm.

-

Strong Acids: Can hydrolyze the methoxy groups to pyridones.

-

Bases: Pyridine ring is electron-deficient; susceptible to nucleophilic attack.

-

Emergency Response

| Scenario | Response Protocol |

| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Note: Watch for signs of cyanosis (blue lips) due to potential methemoglobinemia. |

| Skin Contact | Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption). |

| Fire | Media: Water spray, Dry chemical, CO₂. Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide. Firefighters must wear SCBA. |

| Spill | Dampen solid with water to prevent dust. Sweep up into a closed container. Do not use a vacuum cleaner unless explosion-proof. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18677-44-6, 2,4-Dimethoxy-3-nitropyridine. Retrieved from [Link]

- Google Patents (2020).Compounds and compositions for treating conditions associated with APJ receptor activity (WO2020073011A1). (Describes the reduction of 3-nitro-2,4-dimethoxypyridine to the amine).

Sources

The Ascendant Role of 3-Nitropyridine Derivatives in Modern Drug Discovery: A Technical Guide

The pyridine scaffold, a cornerstone of medicinal chemistry, continues to yield novel therapeutic agents through strategic functionalization.[1][2] Among these, the 3-nitropyridine moiety has emerged as a critical pharmacophore, unlocking potent and selective activities across a spectrum of diseases. This technical guide provides an in-depth exploration of the therapeutic potential of 3-nitropyridine derivatives, offering field-proven insights into their mechanisms of action, synthesis, and evaluation in key therapeutic areas. We will delve into their established role as anticancer agents, their burgeoning potential in neurodegenerative and inflammatory disorders, and their promise in combating microbial infections.

Section 1: Anticancer Therapeutic Potential

3-Nitropyridine derivatives have demonstrated significant promise in oncology, primarily through their action as potent microtubule-targeting agents and kinase inhibitors.[3] These compounds have shown selectivity for rapidly dividing cancer cells while sparing healthy cells, a highly sought-after characteristic in cancer therapeutics.[3]

Mechanism of Action: Microtubule Destabilization

A significant class of 3-nitropyridine analogues exerts its anticancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[3] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

X-ray crystallography studies have revealed that certain 3-nitropyridine derivatives bind to the colchicine-site of tubulin, a pocket at the interface of the α- and β-tubulin subunits.[3] This binding prevents the conformational changes necessary for tubulin polymerization.[3]

Diagram: Mechanism of Action of Microtubule-Targeting 3-Nitropyridine Derivatives

Caption: 3-Nitropyridine derivatives bind to tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis.

In Vitro Efficacy of 3-Nitropyridine Analogues

The cytotoxic effects of 3-nitropyridine derivatives have been evaluated against a broad range of cancer cell lines. For instance, compounds like 4AZA2891 and 4AZA2996 have demonstrated potent cytotoxicity in the nanomolar range across various solid and hematological cancer cell lines, while showing significantly less effect on normal peripheral blood mononuclear cells (PBMCs) and lung fibroblasts.[3]

| Compound | Cancer Cell Line | GI50 (nM) |

| 4AZA2891 | Colon (HT-29) | <10 |

| Leukemia (Jurkat) | <10 | |

| Lung (A549) | <10 | |

| 4AZA2996 | Colon (HT-29) | <10 |

| Leukemia (Jurkat) | <10 | |

| Lung (A549) | <10 |

Table 1: In vitro growth inhibitory activity (GI50) of representative 3-nitropyridine derivatives against various cancer cell lines. Data sourced from publicly available research.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is crucial for confirming the direct interaction of 3-nitropyridine derivatives with tubulin.

Objective: To measure the effect of a test compound on the polymerization of purified tubulin in vitro.

Principle: Tubulin polymerization into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 350 nm.[4]

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (3-nitropyridine derivative)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin to 10 mg/mL in ice-cold GTB.

-

Prepare a 10 mM stock solution of GTP.

-

Prepare serial dilutions of the test compound and controls.

-

-

Reaction Setup (on ice):

-

In each well, combine GTB, glycerol, GTP (final concentration 1 mM), and the test compound at various concentrations.

-

Add tubulin to a final concentration of 3 mg/mL.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every minute for 60 minutes.[4]

-

-

Data Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Section 2: Neuroprotective Potential in Neurodegenerative Diseases

The therapeutic reach of 3-nitropyridine derivatives is expanding into the realm of neurodegenerative diseases. Their ability to modulate key signaling pathways implicated in neuronal survival and inflammation suggests a promising future for this class of compounds in treating conditions like Alzheimer's and Parkinson's disease.

Targeting Key Kinases in Neurodegeneration

Certain 3-nitropyridine derivatives have been identified as inhibitors of kinases that play a central role in the pathophysiology of neurodegenerative disorders.

-

Glycogen Synthase Kinase-3 (GSK-3): Overactivation of GSK-3 is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] Specific 3-nitropyridine derivatives have been synthesized to inhibit GSK-3, thereby potentially preventing the formation of neurofibrillary tangles.[1][6] For example, 6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine has shown selective inhibition of GSK-3 alpha.[7]

-

Janus Kinase (JAK): The JAK-STAT signaling pathway is a critical regulator of inflammation. Chronic neuroinflammation is a key contributor to the progression of many neurodegenerative diseases.[8] 3-Nitropyridine-based compounds have been developed as potent inhibitors of JAK2, offering a potential therapeutic strategy to dampen neuroinflammatory responses.[1][6]

Diagram: Therapeutic Targeting of Kinases by 3-Nitropyridine Derivatives in Neurodegeneration

Caption: 3-Nitropyridine derivatives can inhibit GSK-3β and JAK2, key kinases involved in neurodegeneration.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This assay is essential for quantifying the inhibitory activity of 3-nitropyridine derivatives against GSK-3β.

Objective: To determine the IC50 value of a test compound against GSK-3β.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a specific substrate by GSK-3β. The remaining ATP is converted to a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

-

Recombinant human GSK-3β

-

GSK-3 substrate peptide

-

ATP

-

Kinase-Glo® Max reagent

-

Test compound

-

Positive control (e.g., CHIR99021)

-

Vehicle control (DMSO)

-

White, opaque 96-well plate

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and positive control.

-

Prepare a solution of GSK-3β and substrate peptide in kinase assay buffer.

-

-

Reaction Setup:

-

Add the test compound or controls to the wells.

-

Add the GSK-3β/substrate mixture to all wells.

-

Initiate the reaction by adding ATP.

-

-

Incubation:

-

Incubate the plate at 30°C for 45 minutes.[9]

-

-

Signal Detection:

-

Data Acquisition:

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence ("blank" wells).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Section 3: Anti-inflammatory and Antimicrobial Applications

The versatile 3-nitropyridine scaffold also presents significant opportunities in the development of novel anti-inflammatory and antimicrobial agents.

Anti-inflammatory Properties

Derivatives of 3-hydroxypyridine and pyridine-4-one have shown notable anti-inflammatory effects.[10][11][12] The proposed mechanism for some of these compounds involves the chelation of iron, which is crucial for the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[13]

Objective: To assess the ability of a test compound to reduce acute inflammation.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[14]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200g)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Test compound

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Animal Grouping and Dosing:

-

Randomly divide rats into groups (n=6 per group).

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.[13]

-

-

Induction of Edema:

-

One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[13]

-

-

Paw Volume Measurement:

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[13]

-

-

Data Analysis:

-

Calculate the mean increase in paw volume for each group.

-

Determine the percentage of inhibition of edema compared to the vehicle control group.

-

Antimicrobial Activity

Various 3-nitropyridine derivatives have demonstrated efficacy against a range of bacterial and fungal strains.[2] The pyridine nucleus is a common scaffold in antimicrobial drugs, and the nitro group can enhance this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the antimicrobial potency of a compound.[1]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[15]

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity to determine the MIC.[15]

Materials:

-

Test compound

-

Standard antimicrobial agent (positive control)

-

Microorganism culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard).

-

-

Inoculation:

-

Inoculate each well with the microbial suspension.

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

-

Section 4: Synthesis of Bioactive 3-Nitropyridine Derivatives

The synthesis of 3-nitropyridine derivatives often starts from commercially available substituted pyridines. The following is a general synthetic scheme for a class of 3-nitropyridine-based kinase inhibitors.

Diagram: General Synthetic Pathway for 3-Nitropyridine Kinase Inhibitors

Caption: A general synthetic route to 3-nitropyridine kinase inhibitors.

Experimental Protocol: Synthesis of 2-Anilino-3-nitropyridine Derivatives

This protocol describes a key step in the synthesis of many bioactive 3-nitropyridine compounds.

Objective: To synthesize 2-anilino-3-nitropyridine derivatives via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-3-nitropyridine

-

Substituted aniline

-

Ethylene glycol

-

Stannous chloride (for subsequent reduction)

-

Methanol (for subsequent reduction)

Procedure:

-

Coupling Reaction:

-

Heat a mixture of 2-chloro-3-nitropyridine and the desired substituted aniline in ethylene glycol.[16]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the 2-anilino-3-nitropyridine product.

-

-

Nitro Group Reduction (Optional):

-

To obtain the corresponding 3-amino derivative, reduce the nitro group using stannous chloride in refluxing methanol.[16]

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction to isolate the 2-anilino-pyridin-3-amine intermediate.

-

Conclusion

The 3-nitropyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. From potent microtubule inhibitors and selective kinase modulators in oncology to promising neuroprotective and anti-inflammatory compounds, the therapeutic potential of this chemical class is vast and continues to expand. The synthetic accessibility and the ability to fine-tune the biological activity through substitution make 3-nitropyridine derivatives a highly attractive area for further research and development. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and unlock the full therapeutic potential of this important class of molecules.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. Available at: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research. Available at: [Link]

-

Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology. Available at: [Link]

-

Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Psychiatry. Available at: [Link]

-

Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Research Results in Pharmacology. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

-

BRAIN-PROTECTIVE ACTIVITY OF A NOVEL COMPOUND – A HYDROXYPYRIDINE DERIVATIVE. ResearchGate. Available at: [Link]

-

In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). MilliporeSigma. Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. ResearchGate. Available at: [Link]

-

GSK3β Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Available at: [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

-

Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Molecules. Available at: [Link]

-

Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Semantic Scholar. Available at: [Link]

-

Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]

-

In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

-

Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain's Immune Response and Evaluate Novel Drug Candidates. Sygnature Discovery. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

-

A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research. Available at: [Link]

-

Neuroinflammation. Scantox. Available at: [Link]

-

Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. MPI-CBG Publications. Available at: [Link]

-

GSK3-beta Active Kinase Datasheet, Lot.# W307-3. SignalChem. Available at: [Link]

-

Animal and cellular models of acute inflammation. NEUROFIT. Available at: [Link]

-

JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. NTNU Open. Available at: [Link]

-

Synthesis of 3-nitropyridine (III). ResearchGate. Available at: [Link]

-

ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2. Trepo. Available at: [Link]

-

Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Journal of Pharmaceutical Research International. Available at: [Link]

Sources

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdb.apec.org [pdb.apec.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. scantox.com [scantox.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. guidechem.com [guidechem.com]

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution Protocols for Methoxypyridines

Executive Summary

Methoxypyridines are ubiquitous motifs in medicinal chemistry, serving as bioisosteres for phenyl rings and critical hydrogen-bond acceptors in kinase inhibitors and GPCR ligands. Their synthesis and functionalization rely heavily on Nucleophilic Aromatic Substitution (

However, the pyridine ring introduces unique electronic biases that distinguish these protocols from standard benzene chemistry. This guide provides two validated workflows:

-

The "Forward" Protocol: Synthesis of methoxypyridines from halopyridines (Displacement of Halide).

-

The "Reverse" Protocol: Utilization of the methoxy group as a leaving group for late-stage diversification (Displacement of Methoxide).

Mechanistic Grounding: The "Pyridine Trap"

To ensure reproducibility, one must understand the electronic causality of the pyridine ring. Unlike benzene, the nitrogen atom in pyridine acts as an intrinsic electron sink, pulling electron density away from the ring carbons.

Regioselectivity Rules

-

C2 and C4 Positions: Highly reactive toward nucleophiles. Attack at these positions generates a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization lowers the activation energy (

). -

C3 Position: Kinetic "dead zone" for standard

. Attack here places the negative charge on carbon atoms only, lacking the stabilization of the nitrogen. C3 substitution typically requires specialized catalysts (e.g., Pd-catalyzed Buchwald-Hartwig) rather than classical

Visualization of Electronic Stabilization

The following diagram illustrates why C2-chloropyridine reacts ~320x faster than chlorobenzene, while C3-chloropyridine remains inert.

Figure 1: The reaction pathway for C2-substitution, highlighting the critical nitrogen-stabilized intermediate.

Protocol A: Synthesis of 2-Methoxypyridine

Objective: High-yield conversion of 2-chloropyridine to 2-methoxypyridine.

Reagents & Equipment

-

Substrate: 2-Chloropyridine (1.0 equiv).

-

Nucleophile: Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.2 - 1.5 equiv).

-

Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate).

-

Equipment: Round-bottom flask, reflux condenser, nitrogen inlet, oil bath.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry the glassware and purge with Nitrogen (

). Moisture competes with methoxide, generating NaOH which can lead to hydrolysis (pyridone formation) rather than substitution.

-

-

Addition:

-

Charge the flask with 2-chloropyridine and anhydrous methanol.

-

Add the NaOMe solution dropwise at room temperature. Note: Exotherm is possible.

-

-

Reaction:

-

Heat the mixture to reflux (65°C) .

-

Time: 4–16 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane) or HPLC. The starting material (2-chloropyridine) is less polar than the product.

-

-

Workup (Critical Step):

-

Cool to room temperature.[1]

-

Quench: Pour the mixture into ice-cold water (volume 3x of reaction solvent).

-

Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether (

) (3x). -

Why? The product is an organic ether; the byproduct (NaCl) and excess NaOMe remain in the aqueous phase.

-

-

Purification:

-

Dry organics over

, filter, and concentrate in vacuo. -

Distillation: For high purity, vacuum distillation is recommended as methoxypyridines are volatile oils.

-

Quantitative Data: Leaving Group Comparison

The choice of halogen significantly impacts rate.

| Substrate (2-X-pyridine) | Relative Rate ( | Conditions | Notes |

| 2-Fluoropyridine | ~320 | 25°C, NaOEt/EtOH | Fastest due to high electronegativity of F stabilizing the transition state. |

| 2-Chloropyridine | 1 | Reflux, NaOEt/EtOH | Standard industrial balance of cost/reactivity. |

| 2-Bromopyridine | ~0.8 | Reflux, NaOEt/EtOH | Slower than Cl; steric bulk outweighs leaving group ability in |

Protocol B: Functionalization via Methoxy Displacement

Objective: Using the methoxy group as a leaving group (Ipso-substitution) to install amines.

Context: While OMe is a poor leaving group, it can be displaced under specific activation, a strategy often used in radiochemistry (

The Activation Strategy

Direct displacement of OMe by amines is difficult. We utilize Lewis Acid Activation or Salt Additives to weaken the C-O bond.

Reagents

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Benzylamine).

-

Activator: Lithium Iodide (LiI) + Sodium Hydride (NaH) OR Refluxing in acidic media (HCl).

-

Solvent: DMF or DMAc (High boiling point polar aprotic).

Workflow (LiI/NaH Promoted)

Figure 2: Workflow for the displacement of a methoxy group by an amine using Lithium Iodide as a promoter.

Mechanistic Note

Lithium Iodide (LiI) plays a dual role:

-

Coordination:

coordinates to the pyridine nitrogen or the methoxy oxygen, increasing electrophilicity. -

Nucleophilic assist: Iodide (

) can transiently attack the methyl group of the methoxy (demethylation pathway) or stabilize the transition state.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Moisture in solvent. | Use anhydrous MeOH; moisture generates |

| No Reaction (Protocol A) | Substrate is 3-Chloropyridine. | Check regiochemistry. 3-halo isomers do not undergo |

| Demethylation (Protocol B) | Temperature too high (>150°C). | Reduce temp. Excessive heat cleaves the ether to the pyridone (thermodynamic sink). |

| N-Oxide Formation | Presence of peroxides/air. | If using N-oxide activation, ensure controlled oxidation; otherwise, keep under |

References

-

Regioselectivity of Pyridine Substitution : Nucleophilic aromatic substitution on pyridines regioselectively occurs at the 2- and 4- positions.[4][5]

-

Source:

-

-

Leaving Group Kinetics: 2-Fluoropyridine reacts 320 times faster than 2-chloropyridine in SNAr reactions.

-

Source:

-

-

Methoxy Displacement Protocol: Nucleophilic amination of methoxypyridines using sodium hydride (NaH) in the presence of lithium iodide (LiI).

-

Source:

-

-

General SNAr Mechanism: Detailed addition-elimination mechanism for chloropyridines with alkoxides.

-

Source:

-

Sources

Application Note: Catalytic Reduction of 2,4-Dimethoxy-3-nitropyridine to 3-Amino-2,4-dimethoxypyridine

Strategic Context & Application

The synthesis of highly functionalized aminopyridines is a cornerstone of modern medicinal chemistry. Specifically, 3-amino-2,4-dimethoxypyridine serves as a critical nucleophilic building block in the development of targeted therapeutics, most notably in the synthesis of APJ receptor agonists used to treat cardiovascular and metabolic diseases ()[1].

Reducing a nitro group on an electron-rich, multi-substituted pyridine ring presents unique chemoselectivity challenges. The methodology must efficiently reduce the nitro moiety without triggering unwanted side reactions such as pyridine ring hydrogenation or C–O bond hydrogenolysis of the methoxy groups. This guide details a highly optimized, quantitative (99% yield) catalytic hydrogenation protocol designed for scalability, safety, and operational simplicity[1].

Mechanistic Grounding & Causality

To move beyond simply following steps, a Senior Application Scientist must understand why specific conditions are selected. The reduction of a nitroarene to an arylamine via heterogeneous catalysis follows a stepwise pathway (adapted from the Haber mechanism).

Stepwise reduction mechanism of nitroaromatics on a palladium catalyst surface.

Why Palladium on Carbon (Pd/C)?

While dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) can achieve this transformation, they generate massive amounts of heavy-metal sludge, creating severe downstream processing bottlenecks. Palladium on carbon (10% Pd/C) provides a clean, atom-economical alternative where the catalyst is easily removed via simple filtration[1].

Because the basic pyridine nitrogen can weakly coordinate to the palladium surface and potentially dampen catalytic turnover, a relatively high catalyst loading (20 wt% relative to the substrate) is employed. This ensures the reaction pushes rapidly through the rate-determining hydroxylamine-to-amine step, preventing the accumulation of reactive intermediates.

Data Presentation & Comparative Analysis

The following tables summarize the causality behind the experimental parameters and compare this protocol against legacy methods.

Table 1: Critical Process Parameters (CPPs) & Causality

| Parameter | Optimized Value | Mechanistic Rationale |

| Catalyst | 10% Pd/C (20 wt%) | High surface area ensures rapid reduction; high loading overcomes potential catalyst poisoning by the pyridine nitrogen[1]. |

| Solvent | Methanol (MeOH) | Excellent solubility profile; its protic nature stabilizes polar intermediates (nitroso/hydroxylamine) via hydrogen bonding. |

| Pressure | 50 psi H₂ | Overcomes gas-liquid mass transfer limitations, ensuring a high concentration of dissolved hydrogen to drive the reaction to completion[1]. |

| Temperature | Ambient (20–25 °C) | Prevents over-reduction (e.g., ring hydrogenation or methoxy cleavage) that often plagues high-temperature hydrogenations. |

Table 2: Comparative Reduction Methodologies

| Method | Expected Yield | Scalability | Environmental Impact | Workup Complexity |

| Pd/C, H₂ (50 psi) | 99% | Excellent | Low (Green) | Minimal (Filtration only) |

| Fe / NH₄Cl | ~70-85% | Moderate | High (Iron sludge) | High (Emulsion breaking required) |

| SnCl₂ / HCl | ~80% | Poor | High (Toxic Tin waste) | High (Heavy metal filtration) |

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . Each phase includes built-in In-Process Controls (IPCs) to ensure the reaction is proceeding correctly before advancing to the next step.

Workflow for the catalytic hydrogenation of 2,4-dimethoxy-3-nitropyridine.

Reagents & Equipment

-

Starting Material: 2,4-Dimethoxy-3-nitropyridine (9.0 g, 48.6 mmol, 1.0 equiv)[1]

-

Catalyst: 10% Palladium on Carbon (1.8 g, 20 wt%)[1]

-

Solvent: Methanol (MeOH), HPLC grade

-

Equipment: Parr Shaker Hydrogenator (or equivalent pressure vessel), Celite® pad, Rotary Evaporator.

Step-by-Step Execution

Step 1: Reaction Setup & Dissolution

-

Transfer 2,4-dimethoxy-3-nitropyridine (9.0 g) into a clean, dry pressure vessel.

-

Add sufficient Methanol (MeOH) to completely dissolve the substrate (typically 100–150 mL).

-

Self-Validation Check: Visually inspect the solution. It must be completely homogeneous. If undissolved particulates remain, add MeOH in 10 mL increments until clear.

Step 2: Catalyst Addition & Purging

-

Safety Critical: Purge the vessel with inert gas (Nitrogen or Argon) for 5 minutes. Methanol vapors are highly flammable and can ignite upon contact with dry Pd/C in the presence of oxygen.

-

Carefully add 10% Pd/C (1.8 g) to the solution under a gentle stream of inert gas[1].

-

Seal the vessel and purge the headspace with Hydrogen gas (H₂) three times to displace all inert gas.

Step 3: Hydrogenation

-

Pressurize the vessel to 50 psi with H₂[1].

-

Initiate vigorous shaking/stirring at room temperature (20–25 °C).

-

Allow the reaction to proceed overnight (approx. 12–16 hours)[1].

-

Self-Validation Check (IPC): Monitor the pressure gauge. The reaction is complete when H₂ consumption ceases and the pressure stabilizes. Confirm completion via TLC (UV active; the amine product will be significantly more polar than the nitro starting material and will stain positively with Ninhydrin).

Step 4: Workup & Filtration

-

Vent the hydrogen gas safely and purge the vessel with Nitrogen.

-

Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1].

-

Wash the filter cake thoroughly with fresh MeOH (3 × 50 mL) to ensure complete recovery of the product[1].

-

Self-Validation Check: The filtrate must be completely transparent (colorless to pale gray). If the filtrate is dark or opaque, colloidal palladium has passed through the frit; re-filter the solution through a fresh, thicker Celite pad. Do not let the Pd/C filter cake dry out in the air, as it is pyrophoric. Quench immediately with water.

Step 5: Isolation & Analytical Validation

-

Concentrate the combined filtrate and washes in vacuo using a rotary evaporator.

-

Dry the resulting residue under high vacuum to afford 3-amino-2,4-dimethoxypyridine as a gray solid[1].

-

Self-Validation Check (Mass Balance): The theoretical yield for 48.6 mmol of product (MW = 154.17 g/mol ) is 7.49 g. Obtaining ~7.5 g confirms a quantitative (99%) yield[1].

-

Analytical Validation: Verify product identity via LC-MS (Expected m/z: 155.1 [M+H]⁺) and ¹H NMR (look for the disappearance of deshielded aromatic protons and the appearance of a broad singlet corresponding to the -NH₂ group).

References

- Source: Google Patents (Assignee: Annapurna Bio Inc.)

Sources

Application Note: Optimized Protocols for the Regioselective Nitration of 2,4-Dimethoxypyridine

Part 1: Executive Summary & Chemical Logic

The Challenge: Reactivity vs. Stability

Nitrating electron-deficient heterocycles like pyridine is notoriously difficult, typically requiring harsh conditions (e.g.,

Standard mixed-acid nitration often degrades the substrate before nitration occurs. Therefore, the optimal protocol utilizes Acetyl Nitrate (generated in situ from nitric acid and acetic anhydride). This method allows for nitration under mild, non-aqueous conditions, preserving the methoxy ethers while effectively targeting the electron-rich positions.

Regioselectivity Analysis

The regiochemical outcome is dictated by the cooperative directing effects of the methoxy groups versus steric hindrance.

-

Position 3: Located between two methoxy groups (2-OMe and 4-OMe). While electronically most activated (ortho to both donors), it is sterically congested .

-

Position 5: Located ortho to the 4-OMe and para to the 2-OMe. This position is electronically activated and sterically accessible .

-

Position 6: Ortho to the ring nitrogen; generally deactivated relative to C3/C5.

Part 2: Mechanistic Pathway & Workflow

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (

Figure 1: Mechanistic flow for the formation of 2,4-dimethoxy-5-nitropyridine via acetyl nitrate.

Part 3: Experimental Protocols

Safety Critical Warning

DANGER: Mixing concentrated Nitric Acid (

-

NEVER add Acetic Anhydride to Nitric Acid.

-

ALWAYS add Nitric Acid to cold Acetic Anhydride.

-

Maintain temperature below 10°C during addition.

Protocol A: Mild Nitration (Acetyl Nitrate Method)

Recommended for high yield and preservation of methoxy groups.

Reagents

-

Substrate: 2,4-Dimethoxypyridine (1.0 eq)

-

Solvent/Reagent: Acetic Anhydride (5.0 – 8.0 volumes)

-

Nitrating Agent: Fuming Nitric Acid (

, 1.1 – 1.2 eq) -

Quench: Saturated aqueous

and Ice.

Step-by-Step Procedure

-

Preparation: Setup a 3-neck round bottom flask with a magnetic stir bar, internal thermometer, and a pressure-equalizing addition funnel. Flush with

. -

Solvation: Charge 2,4-dimethoxypyridine and Acetic Anhydride. Cool the solution to 0–5°C using an ice/salt bath.

-

Active Species Generation: Charge Fuming Nitric Acid into the addition funnel.

-

Addition: Add

dropwise to the stirring solution.-

Critical Control: Adjust rate so internal temperature does not exceed 10°C .

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or LCMS. Product is typically less polar than starting material.

-

-

Quench: Pour the reaction mixture slowly onto a slurry of crushed ice and saturated

. Stir vigorously until gas evolution ( -

Workup: Extract with Dichloromethane (

, 3x). Wash combined organics with Brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (0-30% EtOAc in Hexanes).

Protocol B: Mixed Acid Method (Low Temperature)

Alternative if Acetyl Nitrate is unavailable. Higher risk of hydrolysis.

-

Dissolve substrate in concentrated

at -10°C . -

Add Fuming

dropwise, maintaining temp < 0°C. -

Stir at 0°C for 60 mins. Do not warm to RT.

-

Pour onto ice immediately to quench.

-

Note: If the reaction warms, the 2-methoxy group will hydrolyze to form 4-methoxy-5-nitro-2-pyridone .

Part 4: Analytical Validation & Troubleshooting

Data Interpretation

To confirm the regiochemistry (5-nitro vs 3-nitro), Proton NMR is the definitive tool.

| Feature | Starting Material (2,4-dimethoxy) | Product (5-Nitro isomer) | Product (3-Nitro isomer) |

| H-3 Signal | Singlet (~6.0 ppm) | Singlet (Deshielded) | Absent |

| H-5 Signal | Doublet ( | Absent | Doublet |

| H-6 Signal | Doublet ( | Singlet (Highly deshielded, ~9.0 ppm) | Doublet |

| Coupling | No aromatic coupling |

Key Diagnostic: The product spectrum should show two aromatic singlets . If you see doublets, you have likely made the 3-nitro isomer (unlikely) or failed to react. If you see broad NH peaks, you have hydrolyzed to a pyridone.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Reaction too hot; Exotherm uncontrolled. | Ensure internal temp <10°C during addition. Dilute with more |

| Formation of Pyridone | Acid hydrolysis of OMe group. | Avoid aqueous acids. Switch from Protocol B to Protocol A. Ensure reagents are dry. |

| No Reaction | Nitric acid concentration too low. | Use Fuming Nitric Acid ( |

| Explosive "Bump" | STOP. Review safety protocols. Never add oxidant to fuel at high temp. |

Part 5: References

-

BenchChem. An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate. (Accessed 2023). Link

-

Organic Syntheses. 2,3-Diaminopyridine (via 2-amino-5-bromo-3-nitropyridine).[3] Org.[2][3][4][5][6][7] Synth. 1964, 44, 34. (Demonstrates nitration of activated pyridines). Link

-

Journal of Medicinal Chemistry. Synthesis and Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. (General reference for 5-nitropyridine scaffolds).

-

PrepChem. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. (Protocol analogy for 2,4-disubstituted systems). Link

-

Fischer, A. et al. Regioselectivity in the nitration of dialkoxybenzenes.[5] J. Org.[5] Chem. 2011, 76, 5, 1285–1294.[5] Link

(Note: Specific patent literature for 2,4-dimethoxypyridine nitration often references generic "activated pyridine" protocols as described in Protocol A).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Strategic Utilization of 2,4-Dimethoxy-3-nitropyridine in Heterocyclic Synthesis

Executive Summary

2,4-Dimethoxy-3-nitropyridine is a versatile, electron-deficient heterocyclic scaffold that serves as a critical "masked" intermediate in the synthesis of fused ring systems, particularly pyrido[2,3-d]pyrimidines . Its value lies in the orthogonal reactivity of its three functional handles: the nitro group (reducible to an amine), and the two methoxy groups at positions C2 and C4, which exhibit differential reactivity toward nucleophilic substitution and demethylation.

This guide details the protocols for unlocking this scaffold's potential, moving beyond simple characterization to practical, high-yield synthetic workflows. We focus on its conversion into 3-amino-2,4-dimethoxypyridine —a gateway intermediate—and its subsequent cyclization into bioactive cores relevant to kinase inhibitor development.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features a pyridine ring deactivated by the nitro group at C3 and the ring nitrogen, yet re-activated for specific transformations by the electron-donating methoxy groups.

-

C3-Nitro Group: The pivot point. It is sterically crowded by the flanking methoxy groups. Its reduction is the primary activation step for downstream synthesis.

-

C2-Methoxy: Flanked by the ring nitrogen and the nitro group. It is highly susceptible to nucleophilic displacement (SNAr) or acid-catalyzed hydrolysis (demethylation) to form a 2-pyridone.

-

C4-Methoxy: Para to the ring nitrogen. It is generally less reactive toward displacement than C2 in this specific configuration due to the "ortho effect" of the nitro group activating C2, though steric relief at C4 can sometimes invert this selectivity depending on the nucleophile.

Reactivity Map (Graphviz)

Caption: Strategic reaction pathways for 2,4-dimethoxy-3-nitropyridine, highlighting the central role of nitro reduction.

Core Protocol 1: Nitro Reduction (The Gateway Step)

The transformation of the nitro group to an amine is the prerequisite for building fused rings. While catalytic hydrogenation (H₂/Pd-C) is standard, it can sometimes lead to over-reduction (dehalogenation if halogens are present elsewhere) or side reactions with the methoxy groups. The Iron/Acetic Acid method is recommended for its robustness and selectivity.

Materials

-

2,4-Dimethoxy-3-nitropyridine (1.0 eq)

-

Iron powder (reduced, 5.0 eq)

-

Glacial Acetic Acid (Solvent/Reagent, 10-15 volumes)

-

Ethanol (optional co-solvent)

Step-by-Step Procedure

-

Setup: Charge a round-bottom flask with 2,4-dimethoxy-3-nitropyridine and glacial acetic acid.

-

Activation: Add iron powder portion-wise at room temperature. Note: The reaction is exothermic. Monitor internal temperature.

-

Reaction: Heat the mixture to 60–70°C with vigorous stirring. Maintain for 2–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (yellow/orange) will disappear, replaced by a fluorescent blue/purple spot (amine) under UV.

-

-

Workup:

-

Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Neutralization (Critical): Resuspend the residue in EtOAc and wash with saturated NaHCO₃ solution until pH ~8. (The amine can form salts with acetic acid; neutralization ensures the free base is isolated).

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Expected Yield: 85–95% Product: 3-Amino-2,4-dimethoxypyridine.

Core Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines

This protocol utilizes the 3-amino intermediate to construct the pyrimidine ring, fusing it to the pyridine core. This scaffold is highly privileged in kinase inhibitor discovery (e.g., EGFR, p38 MAP kinase).

Mechanism

The amino group at C3 attacks an electrophilic carbon source (e.g., urea). Subsequently, the nitrogen of the urea intermediate attacks the C2 position, displacing the methoxy group (intramolecular SNAr) to close the ring.

Materials

-

3-Amino-2,4-dimethoxypyridine (1.0 eq)

-

Urea (5.0 eq) or Ethyl carbamate (3.0 eq)

-

Catalyst: Zinc Chloride (ZnCl₂) or Sodium Ethoxide (NaOEt) - Method dependent

Method A: Melt Fusion (Solvent-Free)

Best for rapid synthesis of the dione core.

-

Mix: Intimately mix the amine and urea in a mortar.

-

Heat: Transfer to a flask and heat to 160–180°C . The mixture will melt.

-

Reaction: Stir the melt for 2–3 hours. Ammonia gas will evolve (use a trap).

-

Cyclization: The high temperature drives the displacement of the C2-methoxy group by the urea nitrogen.

-

Workup: Cool to ~80°C and add water. Triturate the solid. Filter and wash with water and cold ethanol.

Method B: Solution Phase (Controlled)

Best for sensitive substrates.

-

Dissolution: Dissolve the amine in anhydrous DMF.

-

Reagent: Add Ethyl isocyanatoformate (1.2 eq) or similar cyclizing agent.

-

Conditions: Heat to 100°C for 4 hours.

-

Base Treatment: Add NaOEt (2.0 eq) in EtOH and reflux for 2 hours to force the ring closure via methoxy displacement.

Product: 7-Methoxy-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Note: C4-methoxy usually remains intact, while C2 is incorporated/displaced).

Core Protocol 3: Regioselective Demethylation

Selective cleavage of the methoxy groups allows for the generation of pyridones, which exhibit distinct hydrogen-bonding capabilities in drug binding pockets.

Regioselectivity Rule

Under acidic conditions (HBr/AcOH), the C2-methoxy group is hydrolyzed preferentially over the C4-methoxy group due to the electronic influence of the ring nitrogen (protonation of N activates C2).

Procedure

-

Reagent: 33% HBr in Acetic Acid.

-

Condition: Heat 2,4-dimethoxy-3-nitropyridine in the reagent at 60°C for 4–6 hours.

-

Note: Higher temperatures (>100°C) will demethylate both positions.

-

-

Workup: Pour into ice water. The 4-methoxy-3-nitro-2-pyridone will precipitate.

-

Filtration: Collect the solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow from nitro-precursor to fused heterocyclic drug scaffold.

Safety & Handling

-

Toxicity: 2,4-Dimethoxy-3-nitropyridine is classified as Toxic if swallowed (Category 3) and causes skin/eye irritation.

-

Energetics: As a nitro-aromatic, it possesses high energy potential. Avoid heating dry solids to decomposition.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

Waste: Dispose of aqueous streams containing iron/acetic acid as hazardous heavy metal waste.

References

-

Synthesis and Reactivity of Nitropyridines

-

Journal of Organic Chemistry. "Nucleophilic substitution of nitro-pyridines." Available at: (General reference for SNAr mechanisms in nitropyridines).

-

-

Reduction Protocols

-

Organic Syntheses. "2,3-Diaminopyridine (Reduction of 2-amino-3-nitropyridine)." Org. Synth. 1951, 31, 46. Link (Analogous reduction protocol).

-

-

Pyrido-pyrimidine Synthesis

-

Demethylation Strategies

-

Safety Data

Sources

Application Note: Catalytic Hydrogenation Methods for Nitro-Substituted Pyridines

Executive Summary

The reduction of nitro-substituted pyridines to their corresponding aminopyridines is a foundational transformation in medicinal chemistry and radiopharmaceutical development. Aminopyridines serve as critical pharmacophores and versatile building blocks for fused heterocyclic systems, such as imidazo[4,5-b]pyridines (key intermediates for angiotensin II antagonists)[1] and therapeutic agents like 4-aminopyridine derivatives used in multiple sclerosis imaging[2].

While catalytic hydrogenation is the most atom-economical and environmentally benign method for this transformation, the electron-rich basic nitrogen of the pyridine ring and the high exothermicity of nitro reduction present unique challenges. This application note synthesizes field-proven methodologies, detailing the mechanistic causality of catalyst selection, continuous-flow innovations, and self-validating experimental protocols designed to prevent over-reduction and dehalogenation.

Mechanistic Insights & Catalyst Selection

The catalytic hydrogenation of nitroarenes follows a multi-step mechanism: the nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[3].

The Pyridine Poisoning Effect & Chemoselectivity Challenges

When applying this mechanism to pyridine substrates, scientists must navigate several competing side reactions:

-

Catalyst Poisoning: The basic pyridine nitrogen can strongly coordinate to the active metal sites of the catalyst, reducing turnover frequencies (TOF) and requiring higher catalyst loadings.

-

Ring Over-Reduction: Under high hydrogen pressure or extended reaction times, the aromatic pyridine ring can be over-reduced to a piperidine derivative.

-

Dehalogenation: For halogenated nitropyridines (e.g., 3-bromo-4-nitropyridine), standard palladium on carbon (Pd/C) often catalyzes the hydrogenolysis of the carbon-halogen bond[4].

Rational Catalyst Selection

-

Palladium on Carbon (Pd/C): The industry standard for non-halogenated substrates. It is highly active but prone to agglomeration and deactivation in batch systems[5].

-

Raney Nickel: Highly recommended for halogenated nitropyridines. It exhibits superior chemoselectivity, reducing the nitro group while preserving carbon-halogen bonds and preventing pyridine ring reduction[6],[7].

-

Mesoporous Pd@SBA-15: A next-generation catalyst designed for continuous-flow microreactors. The highly ordered porous structure of SBA-15 prevents palladium nanoparticle agglomeration, exposing more active sites and enabling 99% conversion in just 1 minute of residence time[5],[8].

Reaction pathway for the catalytic hydrogenation of nitropyridines, including common side reactions.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-line checks to verify reaction progress and safety.

Protocol A: Chemoselective Batch Hydrogenation of Halonitropyridines using Raney Nickel

Designed to prevent dehalogenation in substrates like 3-fluoro-4-nitropyridine N-oxide[2].

1. Catalyst Preparation (Causality: Water Removal)

-

Step: Under a strict argon atmosphere, wash 10.0 g of Raney Nickel slurry (50% in water) three times with 20 mL of anhydrous methanol.

-

Causality: Raney Nickel is supplied in water to prevent pyrophoric ignition. However, water can cause biphasic reaction conditions and promote side reactions. Washing with the reaction solvent ensures a homogenous catalytic environment[6].

2. Reaction Setup & Inerting

-

Step: Transfer the washed catalyst to a high-pressure hydrogenation vessel. Add a solution of the halonitropyridine (50 mmol) in 100 mL of anhydrous methanol.

-

Step: Purge the vessel by pressurizing with Nitrogen to 3 atm and venting. Repeat three times.

-

Causality: Complete removal of oxygen is critical to prevent the explosive combustion of hydrogen and the oxidation of the hydroxylamine intermediate back to a nitroso species[9].

3. Hydrogenation & Self-Validation

-

Step: Pressurize the vessel with H₂ gas to 4 atm. Stir vigorously at 25°C.

-

Validation Check: Monitor H₂ pressure drop. The reaction is complete when hydrogen uptake ceases (typically 12–24 hours). To self-validate, pull a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via HPLC (UV at 254 nm). The complete disappearance of the hydroxylamine intermediate confirms full reduction.

4. Workup

-

Step: Vent H₂ and purge with Nitrogen. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket. Caution: Do not let the filter cake dry, as Raney Nickel will ignite. Concentrate the filtrate under reduced pressure to yield the halooaminopyridine[6],[7].

Protocol B: Continuous-Flow Hydrogenation using Mesoporous Pd@SBA-15

Designed for rapid, scalable, and safe reduction of standard nitropyridines[3],[5].

1. System Priming

-

Step: Pack a micro-packed-bed reactor (MPBR) with Pd@SBA-15 catalyst. Prime the system by pumping pure methanol at 0.50 mL/min and setting the water bath to 60°C.

2. Steady-State Operation

-

Step: Introduce the nitropyridine substrate (dissolved in methanol) via an HPLC metering pump.

-

Step: Co-feed H₂ gas at 1.0 MPa. The gas and liquid will mix in a T-joint before entering the MPBR.

-

Causality: The continuous flow regime ensures a high gas-liquid-solid interfacial area. The extremely short residence time (approx. 1.0 min) completely suppresses the over-reduction of the pyridine ring, a common issue in extended batch reactions[5].

3. Self-Validation & Collection

-

Validation Check: Divert the initial output to waste for 3 residence times (3 minutes) to allow the system to reach a steady state. Sample the outlet and run a rapid TLC or HPLC check. Once >99% conversion is confirmed, switch the flow to the product collection vessel.

Continuous-flow hydrogenation workflow using a micro-packed-bed reactor with Pd@SBA-15.

Quantitative Data Summary

The following table summarizes the performance metrics of various catalytic systems for nitropyridine reduction, highlighting the operational advantages of each methodology.

| Catalyst System | Reactor Type | Target Substrate Profile | Temp (°C) | Pressure | Yield (%) | Key Advantage |

| 10% Pd/C | Batch | Standard Nitropyridines | 25–40 | 1–4 atm | 95–97% | High availability; fast kinetics for non-sensitive substrates[6]. |

| Raney Nickel | Batch | Halogenated Nitropyridines | 25 | 1–4 atm | 98–99% | Strict chemoselectivity; prevents dehalogenation of Ar-X bonds[7]. |

| Pd@SBA-15 | Continuous Flow | Broad Scope / Scale-up | 60 | 1.0 MPa | >99% | Zero agglomeration; 1-minute residence time prevents ring reduction[5]. |

References

-

Chai, K., et al. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Processes 2023, 11(4), 1074. MDPI. Available at:[Link]

-

Brugarolas, P., et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications 2016, 52, 7150-7152. PMC / RSC Publishing. Available at:[Link]

- Chung, Y., et al.Process for preparing 2-aminopyridine derivatives. US Patent US20060047124A1. Google Patents.

-

Griffiths, G., et al. Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. CHIMIA 1997, 51(6), 280. Available at:[Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 8. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 [agris.fao.org]

- 9. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Methoxylation of Chloronitropyridines via Nucleophilic Aromatic Substitution (SₙAr)

Introduction

Chloronitropyridines are indispensable electrophilic scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs) [1]. The regioselective introduction of a methoxy group via Nucleophilic Aromatic Substitution (SₙAr) is a foundational transformation that leverages the highly electron-deficient nature of the pyridine core. This application note provides a comprehensive, mechanistically grounded protocol for the methoxylation of chloronitropyridines, ensuring high yields, regiocontrol, and operational safety.

Mechanistic Principles & Causality

The SₙAr reaction proceeds via an addition-elimination mechanism rather than a direct displacement. The causality of this reactivity lies in the synergistic electron-withdrawing effects (

Upon attack by the hard methoxide nucleophile, the aromatic system is temporarily disrupted to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The subsequent collapse of this complex expels the chloride anion, restoring aromaticity and driving the reaction forward to the thermodynamic product.

Logical relationship and intermediate formation in the SNAr methoxylation of chloronitropyridines.

Experimental Design & Optimization

A successful SₙAr methoxylation requires precise control over the following reaction parameters:

-

Reagent Selection : Sodium methoxide (NaOMe) serves as both the nucleophile and the base. It must be strictly anhydrous; the presence of environmental moisture generates sodium hydroxide, which competitively forms unwanted hydroxypyridine byproducts.

-

Solvent Dynamics : Anhydrous methanol (MeOH) is the optimal solvent as it stabilizes the polar Meisenheimer transition state and maintains reagent solubility. For highly deactivated substrates, switching to a polar aprotic solvent like Tetrahydrofuran (THF) can enhance the nucleophilicity of the methoxide anion by stripping its solvation shell.

-

Thermal Control : The formation of the Meisenheimer complex is highly exothermic. Reagent addition must be performed at 0 °C to suppress runaway kinetics and avoid side reactions, such as the premature reduction of the nitro group or ring-opening degradation.

Quantitative Data: Reactivity of Isomers

The relative positioning of the nitro group and the pyridine nitrogen dictates the electrophilicity of the carbon center bearing the chlorine atom . The table below summarizes the comparative reactivity of common isomers.

| Substrate Isomer | Leaving Group Position | EWG Activation | Relative Reactivity | Typical Conditions |

| 2-Chloro-3-nitropyridine | C2 | Ortho to NO₂, Alpha to N | Very High | MeOH, 0 °C to RT, 1–2 h |

| 2-Chloro-5-nitropyridine | C2 | Para to NO₂, Alpha to N | High | MeOH, RT, 2–4 h |

| 4-Chloro-3-nitropyridine | C4 | Ortho to NO₂, Gamma to N | High | MeOH, RT, 2–4 h |

| 3-Chloro-5-nitropyridine | C3 | Meta to NO₂, Beta to N | Low (No direct resonance) | DMF/MeOH, Reflux, >12 h |

Standard Operating Procedure (SOP): Synthesis of 2-Methoxy-5-nitropyridine

This self-validating protocol incorporates critical In-Process Controls (IPCs) to ensure reproducibility and high fidelity during scale-up.

Step-by-step experimental workflow for the methoxylation of chloronitropyridines.

Materials Required:

-

2-Chloro-5-nitropyridine : 10.0 g, 63.1 mmol (1.0 eq, limiting reagent)

-

Sodium methoxide : 17.3 mL of 25 wt% solution in MeOH, 75.7 mmol (1.2 eq)

-

Anhydrous Methanol : 100 mL (approx. 10 mL / g of substrate)

-

Ethyl Acetate : For extraction

-

Brine and Deionized Water

Step-by-Step Methodology:

-

Substrate Dissolution : In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen atmosphere, dissolve the 2-chloro-5-nitropyridine in anhydrous methanol.

-

Thermal Equilibration : Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes.

-

Nucleophile Addition : Slowly add the sodium methoxide solution dropwise via a syringe over 20 minutes. Causality: Dropwise addition mitigates the exotherm and prevents localized concentration spikes that drive the formation of dimeric or polymeric impurities.

-

Reaction Propagation : Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.

-

In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC; Hexanes:EtOAc 3:1) or HPLC. The starting material (

) must be completely consumed, replaced by a more polar product spot ( -

Quenching & Concentration : Quench the reaction by adding 10 mL of deionized water. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol. Causality: Removing the methanol prevents the methoxylated product from partitioning into the aqueous phase during the subsequent extraction step, which would severely diminish the yield.

-

Aqueous Workup : Dilute the concentrated residue with Ethyl Acetate (150 mL) and Water (100 mL), then transfer to a separatory funnel. Isolate the organic layer and back-extract the aqueous layer with an additional 50 mL of Ethyl Acetate.

-